molecular formula C11H12N4O3S B12398743 Sulfamonomethoxine-d3

Sulfamonomethoxine-d3

Cat. No.: B12398743
M. Wt: 283.32 g/mol
InChI Key: WMPXPUYPYQKQCX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamonomethoxine-d3: is a deuterium-labeled derivative of sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. Sulfamonomethoxine is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is commonly used in veterinary medicine to treat infections in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. The starting material is dimethyl malonate, which undergoes cyclization with methane amide under sodium methylate catalysis. This is followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .

Industrial Production Methods: Industrial production of sulfamonomethoxine follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The use of sodium methylate as a catalyst and calcium salt for refining helps in reducing production costs and improving the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfamonomethoxine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and degradation in biological systems .

Common Reagents and Conditions:

    Oxidation: Iron-copper catalyst-activated persulfate is used for the oxidation of sulfamonomethoxine.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride under mild conditions.

    Substitution: Substitution reactions can occur under various conditions, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions include intermediate compounds such as 2,6-dihydroxy sulfamonomethoxine and N4-acetyl sulfamonomethoxine .

Scientific Research Applications

Chemistry: Sulfamonomethoxine-d3 is used as a stable isotope-labeled compound in chemical research. It helps in studying metabolic pathways, reaction mechanisms, and kinetics in organic chemistry.

Biology: In biological research, this compound is used to investigate the biotransformation and degradation pathways of sulfonamide antibiotics. It is also used in environmental studies to assess the impact of antibiotics on microbial communities .

Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide antibiotics in animals. It helps in optimizing dosage regimens and improving therapeutic efficacy .

Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing. It ensures the accuracy and reliability of analytical methods used in drug development and manufacturing .

Mechanism of Action

Sulfamonomethoxine-d3, like its parent compound, inhibits the synthesis of folic acid in bacteria by competitively inhibiting the enzyme dihydropteroate synthetase. This inhibition prevents the production of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and replication. As a result, bacterial growth is suppressed, leading to the antibacterial effect .

Comparison with Similar Compounds

    Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.

    Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

Uniqueness: Sulfamonomethoxine-d3 is unique due to its deuterium labeling, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

283.32 g/mol

IUPAC Name

4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i1D3

InChI Key

WMPXPUYPYQKQCX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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